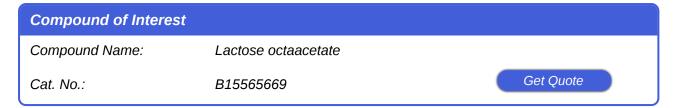


Spectroscopic Analysis of Lactose Octaacetate: A Technical Guide

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Introduction

Lactose octaacetate is a fully acetylated derivative of lactose, a disaccharide composed of galactose and glucose units. As a key intermediate in synthetic carbohydrate chemistry, a thorough understanding of its structural and spectroscopic properties is essential for researchers, scientists, and drug development professionals. This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data of lactose octaacetate, complete with detailed experimental protocols and a visual representation of the analytical workflow.

Spectroscopic Data

The following tables summarize the key ¹H NMR, ¹³C NMR, and IR spectroscopic data for **lactose octaacetate**, facilitating easy reference and comparison.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of **lactose octaacetate** in CDCl₃ reveals characteristic signals for the acetyl groups and the protons of the sugar backbone. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

Table 1: ¹H NMR Spectroscopic Data for Lactose Octaacetate in CDCl₃



Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
6.25	S	1H	H-1 (anomeric)
5.69 – 5.09	m	7H	Ring Protons
4.96 – 4.47	m	2H	Ring Protons
4.12 – 4.09	m	2H	Ring Protons
3.99 – 3.77	m	2H	Ring Protons
2.22 – 1.96	m	24H	-OC(O)CH₃

Source: The Royal Society of Chemistry[1]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The 13 C NMR spectrum provides detailed information about the carbon framework of **lactose octaacetate**. The chemical shifts (δ) are reported in ppm.

Table 2: 13C NMR Spectroscopic Data for Lactose Octaacetate in CDCl3

Chemical Shift (δ, ppm)	Assignment
170.33, 170.29, 170.11, 170.3, 169.59, 169.53, 168.99, 168.82	C=O (acetyl carbonyls)
100.95	C-1' (anomeric)
91.53	C-1 (anomeric)
75.67, 73.50, 72.63, 70.96, 70.75, 70.52, 69.01, 66.60	Ring Carbons
61.74, 60.84	-CH ₂ - (exocyclic)
20.94, 20.85, 20.82, 20.75, 20.67, 20.63, 20.60, 20.49	-OC(O)CH₃

Source: The Royal Society of Chemistry[1]



Infrared (IR) Spectroscopy

The IR spectrum of **lactose octaacetate** highlights the characteristic vibrational frequencies of its functional groups. The absorption bands are reported in reciprocal centimeters (cm⁻¹).

Table 3: IR Spectroscopic Data for Lactose Octaacetate

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
~1750	Strong	C=O stretch (ester)
~1230	Strong	C-O stretch (ester)
~1050	Strong	C-O stretch (pyranose ring)

Note: Specific peak positions can vary slightly depending on the sample preparation method.

Experimental Protocols

Detailed methodologies for obtaining the NMR and IR spectra of **lactose octaacetate** are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of **lactose octaacetate**.

Materials and Equipment:

- Lactose octaacetate sample
- Deuterated chloroform (CDCl₃)
- NMR tubes (5 mm)
- NMR spectrometer (e.g., Bruker Avance III 500 MHz or equivalent)[2]
- Volumetric flask and pipette



Vortex mixer

Procedure:

- Sample Preparation:
 - Accurately weigh approximately 20 mg of lactose octaacetate.
 - Dissolve the sample in approximately 0.6 mL of CDCl₃ in a clean, dry vial.[2]
 - Use a vortex mixer to ensure the sample is completely dissolved.
 - Transfer the solution to a 5 mm NMR tube using a pipette.
- Instrument Setup and Data Acquisition:
 - Insert the NMR tube into the spectrometer's probe.
 - Tune and shim the spectrometer to optimize the magnetic field homogeneity.
 - Acquire the ¹H NMR spectrum. Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio.
 - Acquire the ¹³C NMR spectrum. This will require a larger number of scans due to the lower natural abundance of ¹³C.
 - Reference the spectra to the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).
- Data Processing:
 - Apply Fourier transformation to the acquired free induction decays (FIDs).
 - Phase the spectra and perform baseline correction.
 - Integrate the peaks in the ¹H spectrum and assign the chemical shifts for both ¹H and ¹³C spectra.



Infrared (IR) Spectroscopy

Objective: To obtain an IR spectrum of solid lactose octaacetate.

Method: Thin Solid Film[3]

Materials and Equipment:

- Lactose octaacetate sample
- A volatile solvent (e.g., methylene chloride or acetone)[3]
- Salt plates (e.g., NaCl or KBr)
- FTIR spectrometer
- Pipette
- Desiccator for storing salt plates

Procedure:

- Sample Preparation:
 - Dissolve a small amount (a few milligrams) of lactose octaacetate in a few drops of a volatile solvent like methylene chloride.[3]
 - Using a pipette, apply a drop of the solution to the surface of a clean, dry salt plate.
 - Allow the solvent to evaporate completely, leaving a thin solid film of the sample on the plate.[3] If the resulting peaks are too weak, another drop of the solution can be added and the solvent evaporated.[3]
- Data Acquisition:
 - Place the salt plate in the sample holder of the FTIR spectrometer.[3]
 - Acquire a background spectrum of the empty spectrometer.

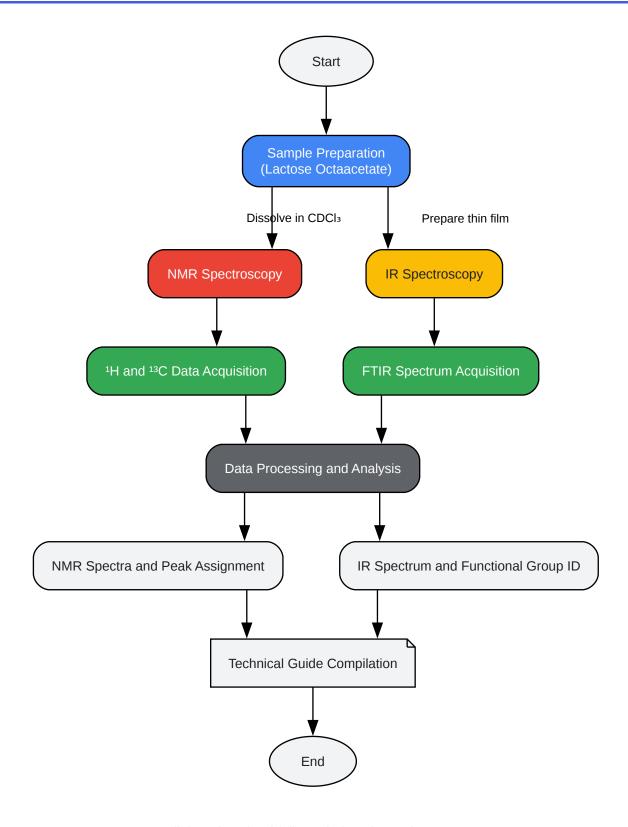


- Acquire the IR spectrum of the sample. Typically, spectra are recorded over a range of 4000-400 cm⁻¹.[2]
- · Data Processing and Cleaning:
 - The resulting spectrum should show absorbance peaks corresponding to the vibrational modes of **lactose octaacetate**.
 - After analysis, clean the salt plates with a suitable solvent (e.g., acetone) and return them to the desiccator.[3]

Workflow Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis of **lactose octaacetate**.





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Caption: Workflow for Spectroscopic Analysis of Lactose Octaacetate.



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